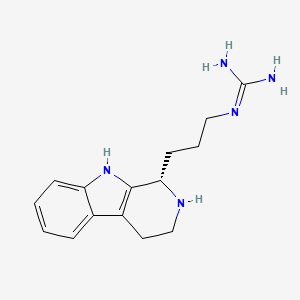
Trypargine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of trypargine involves several steps. One method includes the Bischler-Napieralski reaction to construct the β-carboline moiety, followed by enantioselective reduction of the dihydro-β-carboline intermediate via asymmetric transfer hydrogenation using Noyori’s protocol . Another approach involves the Pictet-Spengler condensation of (+)-N-benzyl-D-tryptophan methyl ester with α-ketoglutaric acid, followed by methylation and subsequent transformations to yield this compound .
Chemical Reactions Analysis
Trypargine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound can yield dihydro-β-carboline derivatives .
Scientific Research Applications
Trypargine has been studied for its potential neuroprotective effects, including its ability to induce nerve growth factor in C6 glioma cells and modulate nitric oxide levels in lipopolysaccharide-stimulated murine microglia BV2 cells . It has also been investigated for its effects on the central nervous system, including its hallucinogenic, tremorigenic, and anxiolytic properties . Additionally, this compound has shown potential in cancer research due to its cytotoxicity against various human tumor cell lines .
Mechanism of Action
The mechanism of action of trypargine involves its interaction with monoamine-oxidase enzymes, which are responsible for the metabolism of neurotransmitters in the central nervous system . This compound acts as a reversible inhibitor of these enzymes, leading to increased levels of neurotransmitters and subsequent effects on neuronal activity. The molecular targets and pathways involved include various nervous receptors and enzymes related to neurotransmitter metabolism .
Comparison with Similar Compounds
Trypargine is structurally related to other tetrahydro-β-carboline alkaloids, such as harmine and harmaline. These compounds share similar biological activities, including monoamine-oxidase inhibition and neuroprotective effects. this compound is unique due to its specific guanidine substitution, which may contribute to its distinct pharmacological properties .
Properties
CAS No. |
82054-21-5 |
|---|---|
Molecular Formula |
C15H21N5 |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
2-[3-[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]propyl]guanidine |
InChI |
InChI=1S/C15H21N5/c16-15(17)19-8-3-6-13-14-11(7-9-18-13)10-4-1-2-5-12(10)20-14/h1-2,4-5,13,18,20H,3,6-9H2,(H4,16,17,19)/t13-/m0/s1 |
InChI Key |
NMPAXZOTIQZCEM-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN[C@H](C2=C1C3=CC=CC=C3N2)CCCN=C(N)N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
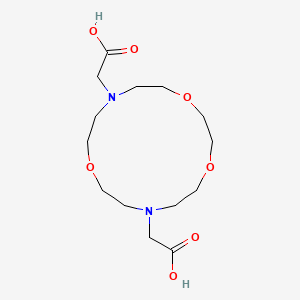
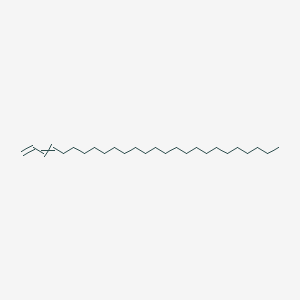


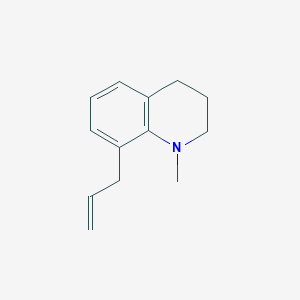

![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
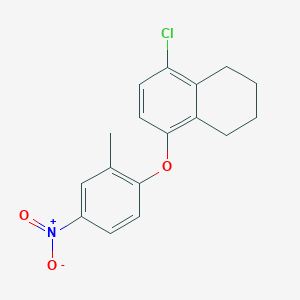
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)
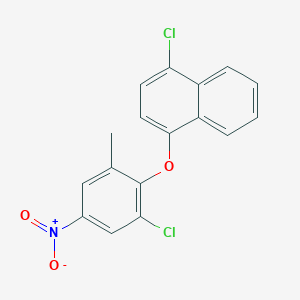
![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
